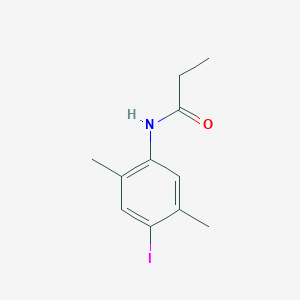![molecular formula C26H27N5O2S B301662 N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301662.png)
N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide is a chemical compound that is gaining attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action makes it a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide has minimal toxicity in normal cells, making it a promising candidate for further study. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer. However, one limitation is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Future Directions
There are several future directions for the study of N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide. One direction is to further investigate its mechanism of action and how it can be optimized for use as a chemotherapeutic agent. Another direction is to study its potential applications in other areas of research, such as neurodegenerative diseases. Additionally, research can be conducted to determine its efficacy in combination with other chemotherapeutic agents.
Synthesis Methods
The synthesis of N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 4-ethyl-5-mercapto-1,2,4-triazole in the presence of triethylamine. The resulting product is then reacted with 2-naphthylamine in the presence of sodium hydride to yield the final compound.
Scientific Research Applications
N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
properties
Product Name |
N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide |
|---|---|
Molecular Formula |
C26H27N5O2S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[1-[4-ethyl-5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C26H27N5O2S/c1-4-31-24(18(3)27-25(33)20-11-9-17(2)10-12-20)29-30-26(31)34-16-23(32)28-22-14-13-19-7-5-6-8-21(19)15-22/h5-15,18H,4,16H2,1-3H3,(H,27,33)(H,28,32) |
InChI Key |
VQNYYDLUGKYHFY-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)C(C)NC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)C(C)NC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)
![4-[[5-[(3,4-Dichlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine](/img/structure/B301582.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)





![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)